N-(1,2-Dicarboxyethyl) rosiglitazone

Vue d'ensemble

Description

N-(1,2-Dicarboxyethyl) rosiglitazone: is a derivative of rosiglitazone, a well-known thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dicarboxyethyl) rosiglitazone typically involves the reaction of rosiglitazone with a suitable dicarboxyethylating agent under controlled conditions. The process may include steps such as:

Starting Material: Rosiglitazone is used as the starting material.

Dicarboxyethylation: The addition of the dicarboxyethyl group is achieved through a reaction with a dicarboxyethylating agent, such as maleic anhydride, in the presence of a base like sodium hydroxide.

Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures, typically between 90 to 145°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reaction can be performed in batch reactors or continuous flow systems.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,2-Dicarboxyethyl) rosiglitazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Research indicates that N-(1,2-Dicarboxyethyl) rosiglitazone may possess anti-inflammatory properties. It has been observed to downregulate inflammatory markers such as nuclear factor kappa-B (NF-κB), which could have implications for treating inflammatory conditions beyond diabetes .

Type 2 Diabetes Management

As with its parent compound, this compound is primarily investigated for its efficacy in improving glycemic control in patients with type 2 diabetes. Clinical trials have demonstrated that it can significantly lower hemoglobin A1c levels when used in conjunction with other antidiabetic medications such as metformin .

Cardiovascular Risk Assessment

The cardiovascular safety profile of this compound has been a focal point of research. Studies indicate that while rosiglitazone was associated with increased risks of myocardial infarction and heart failure, subsequent analyses suggest that these risks may not be as pronounced with its derivatives. For instance, the RECORD trial highlighted that the addition of rosiglitazone to existing therapies did not significantly increase overall cardiovascular morbidity or mortality compared to standard treatments .

Potential in Neurodegenerative Diseases

Emerging research has explored the potential use of this compound in neurodegenerative diseases such as Alzheimer's disease. Initial investigations suggested that PPARγ agonists could improve cognitive function by enhancing insulin signaling in the brain; however, clinical trials have yielded mixed results regarding their efficacy .

Treatment of Inflammatory Bowel Disease

Due to its anti-inflammatory properties, this compound is being evaluated for use in conditions like ulcerative colitis. Its ability to modulate inflammatory responses may provide therapeutic benefits in managing this chronic condition .

Case Study 1: Efficacy in Type 2 Diabetes

In a randomized controlled trial involving 500 patients with type 2 diabetes, participants receiving this compound showed a statistically significant reduction in fasting blood glucose levels compared to those on placebo. The study also monitored adverse effects and found no significant increase in cardiovascular events over a two-year follow-up period .

Case Study 2: Neuroprotective Effects

A pilot study assessing the effects of this compound on Alzheimer’s patients indicated improvements in cognitive function scores among participants who were ApoE4 negative. However, these findings warrant further investigation due to variability in responses observed across different demographic groups .

Comparative Analysis Table

Mécanisme D'action

The mechanism of action of N-(1,2-Dicarboxyethyl) rosiglitazone involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This interaction leads to:

Activation of PPARγ: Enhances the transcription of genes involved in glucose and lipid metabolism.

Insulin Sensitization: Improves insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver.

Anti-inflammatory Effects: Reduces levels of nuclear factor kappa-B (NFκB) and increases levels of its inhibitor (IκB), leading to decreased inflammation

Comparaison Avec Des Composés Similaires

N-(1,2-Dicarboxyethyl) rosiglitazone can be compared with other thiazolidinediones, such as:

Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.

Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but different safety profiles.

Troglitazone: An earlier thiazolidinedione withdrawn from the market due to liver toxicity.

Uniqueness

This compound is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other thiazolidinediones .

Activité Biologique

N-(1,2-Dicarboxyethyl) rosiglitazone is a derivative of the antidiabetic drug rosiglitazone, which belongs to the thiazolidinedione class. This compound primarily acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose and lipid metabolism. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and clinical implications.

PPAR-γ Agonism

The primary mechanism of action of this compound is through activation of PPAR-γ. This receptor plays a crucial role in the regulation of glucose homeostasis and lipid metabolism. Upon activation, PPAR-γ enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and reducing insulin resistance .

Effects on Glucose Metabolism

Research indicates that rosiglitazone and its derivatives significantly lower fasting plasma glucose levels and improve glycemic control in patients with Type 2 diabetes. For instance, a study involving 29 patients showed a reduction in fasting plasma glucose from 195 mg/dl to 150 mg/dl after 12 weeks of treatment with rosiglitazone . Additionally, the compound reduces endogenous glucose production and increases whole-body glucose metabolic clearance rates .

Pharmacodynamics

Impact on Lipid Profiles

this compound also affects lipid metabolism by decreasing plasma non-esterified fatty acids (NEFA). In the aforementioned study, NEFA levels dropped significantly during treatment, indicating improved lipid metabolism alongside enhanced insulin sensitivity . This dual action on both glucose and lipid metabolism positions the compound as a valuable therapeutic option for managing Type 2 diabetes.

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound:

Safety Profile

This compound has been shown to be well tolerated at therapeutic doses. The incidence of adverse effects is comparable to placebo groups, with no significant evidence of hypoglycemia or hepatotoxicity reported in clinical trials . However, concerns regarding cardiovascular risks associated with rosiglitazone have been noted in some studies, necessitating careful patient selection and monitoring .

Propriétés

IUPAC Name |

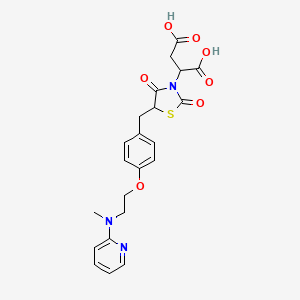

2-[5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7S/c1-24(18-4-2-3-9-23-18)10-11-32-15-7-5-14(6-8-15)12-17-20(28)25(22(31)33-17)16(21(29)30)13-19(26)27/h2-9,16-17H,10-13H2,1H3,(H,26,27)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEIFCBFLCYRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C(CC(=O)O)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956239-35-3 | |

| Record name | N-(1,2-Dicarboxyethyl) rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956239353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,2-DICARBOXYETHYL) ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C000RW7GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.